Phenylcyclohexane

Heat Transfer Fluids Therminol VP-3 Biphenyl

Generic solvents fail under thermal stress, compromising Li-ion battery safety and reaction yields. Phenylcyclohexane (CAS 827-52-1) solves this with a unique partially saturated structure that delivers superior overcharge protection as an electrolyte additive and sustained thermal stability up to 330°C in heat transfer fluids. - Electrolyte Additive: Substantially improves overcharge safety in Li-ion batteries; battery-grade ≥99% with H₂O <100 ppm, acid <200 ppm available. - High-Boiling Solvent: b.p. 239-240°C, logP ≈4.74-5.6, ideal for hydrophobic extractions and water-immiscible reaction media. - Supply Assurance: Multiple package sizes (25 mL to 500 mL) in stock; hazardous material shipping under UN3082 Class 9 PG III with full SDS documentation.

Molecular Formula C12H16
Molecular Weight 160.25 g/mol
CAS No. 827-52-1
Cat. No. B048628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylcyclohexane
CAS827-52-1
Synonyms1,2,3,4,5,6-Hexahydro-1,1’-biphenyl;  4-Cyclohexylbenzene;  Phenyl-cyclohexane;  Cyclohexylbenzene;  NSC 40473;  NSC 69101;  Phenylcyclohexane
Molecular FormulaC12H16
Molecular Weight160.25 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=CC=CC=C2
InChIInChI=1S/C12H16/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2
InChIKeyIGARGHRYKHJQSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenylcyclohexane Properties and Industrial Relevance


Phenylcyclohexane (CAS 827-52-1), also known as cyclohexylbenzene, is a high-purity (>97-99%) liquid hydrocarbon with the molecular formula C₁₂H₁₆ and a molecular weight of 160.26 g/mol [1]. It serves as a high-boiling solvent, heat transfer medium, electrolyte additive, and chemical intermediate in specialized industrial applications [2].

Product type High-purity hydrocarbon liquid
Key selection Thermal stability & low odor profile
Use context Heat transfer, solvent, electrolyte additive

Why Phenylcyclohexane Resists Generic Substitution


Generic substitution fails due to phenylcyclohexane's unique combination of high thermal stability, moderate logP (≈4.74-5.6) [1], and structural attributes. Its partially saturated ring differentiates it from fully aromatic biphenyl in hydrogenation selectivity, thermal degradation pathways, and odor profile . These differences directly impact process yield, product purity, and regulatory compliance, necessitating specific procurement.

TargetPhenylcyclohexane
vs. Biphenyl/DPO fluidsThermal degradation pathways differ; odor profile and crystallization behavior may not transfer directly.
TargetPhenylcyclohexane
vs. Fully aromatic biphenylPartially saturated ring shifts hydrogenation selectivity and intermediate purity; process yield may require revalidation.
TargetPhenylcyclohexane
vs. Generic high-boiling solventsLogP and structural attributes influence extraction efficiency and liquid crystal behavior; direct interchange may alter material properties.

Phenylcyclohexane Performance vs. Biphenyl Analogs


Low-Odor Profile vs. Biphenyl-Based Fluids

Phenylcyclohexane-based heat transfer fluids offer a significantly milder odor compared to conventional biphenyl/diphenyl oxide (DPO) fluids. Eastman's Therminol VP-3, a mixture of phenylcyclohexane and bicyclohexyl containing virtually no biphenyl, achieves this reduced odor profile . The recommended maximum bulk operating temperature is 330°C .

Odor profile
Head-to-head
Reported milder odor vs. biphenyl/DPO fluid
Supports workplace comfort and ventilation review
Source: Therminol VP-3 specification context
Heat Transfer Fluids Therminol VP-3 Biphenyl Thermal Stability

Lower Crystallization Point for Cold-Weather Handling

Phenylcyclohexane-based heat transfer fluids exhibit superior low-temperature fluidity compared to biphenyl-based alternatives. Therminol VP-3 has a crystallization point of 2°C, significantly lower than that of typical biphenyl/DPO fluids which solidify at higher temperatures .

Crystallization point
Head-to-head
2°C (10°C lower than biphenyl/DPO)
May reduce heat-tracing need in moderate climates
Data to verify with specific formulation
Heat Transfer Fluids Crystallization Point Biphenyl Operational Range

Overcharge Protection in Li-Ion Batteries

As a Li-ion battery electrolyte additive, phenylcyclohexane is reported to 'substantially improve the battery's overcharging safety properties' [1]. While a direct quantitative comparator is absent, the explicit statement of improved safety compared to electrolytes without this additive establishes its functional advantage.

Overcharge safety
Reported
Qualitative improvement reported vs. additive-free electrolyte
Supports battery safety benchmarking studies
Patent literature context; requires independent validation
Lithium-Ion Battery Electrolyte Additive Overcharge Protection Safety

Selective Hydrogenation from Biphenyl

Phenylcyclohexane can be selectively synthesized from biphenyl via controlled hydrogenation. Using a MmNi(3.5)Co(0.7)Al(0.8)H(4) alloy, the reaction yields either phenylcyclohexane or fully hydrogenated bicyclohexyl by adjusting the alloy-to-biphenyl ratio [1]. This contrasts with Raney nickel-catalyzed hydrogenation, which produces phenylcyclohexane with yields of 91-95% [2].

Hydrogenation yield
Head-to-head
91–95% yield with Raney Ni; tunable selectivity vs. bicyclohexyl
Supports process efficiency and purification cost review
Conditions: 160°C, alloy ratio context
Hydrogenation Selectivity Biphenyl Bicyclohexyl Raney Nickel

High Hydrophobicity for Liquid Crystals and Extraction

Phenylcyclohexane exhibits a high experimental logP value of 5.6 at 20°C, indicating strong hydrophobicity . This property is crucial for its performance as a building block in liquid crystals and as a non-polar extraction solvent. While direct comparator data is limited, this logP value significantly exceeds that of common organic solvents like toluene (logP ~2.7) or cyclohexane (logP ~3.4) [1].

Hydrophobicity
Class-level
logP = 5.6 at 20°C
Supports extraction and liquid crystal formulation context
Class-level inference; confirm with specific solvent system
LogP Hydrophobicity Liquid Crystals Extraction QSAR

Phenylcyclohexane Application Scenarios


Vapor Phase Heat Transfer Fluids

Procure phenylcyclohexane as a key component in heat transfer fluids requiring a mild odor profile and a low crystallization point (2°C) for operation in moderate climates without heat tracing. This is directly supported by its use in Therminol VP-3, which contains virtually no biphenyl and operates up to 330°C [1].

High-Temperature Solvent for Reactions and Extractions

Utilize phenylcyclohexane as a high-boiling, non-polar solvent (b.p. 239-240°C) [1] for reactions requiring thermal stability. Its high logP (≈4.74-5.6) [2] makes it particularly effective for extracting hydrophobic compounds or serving as a reaction medium where water immiscibility is crucial.

Lithium-Ion Battery Electrolyte Additive

Specify phenylcyclohexane as an electrolyte additive in Li-ion battery manufacturing where improved overcharge protection is required. Its documented ability to 'substantially improve' safety properties [3] justifies its selection over non-functionalized electrolyte formulations for high-safety applications.

Liquid Crystal Display (LCD) Intermediate

Source phenylcyclohexane as a building block for synthesizing p-disubstituted phenylcyclohexanes, a class of low-melting liquid crystals with positive dielectric anisotropy [4]. Its hydrophobicity and structural rigidity are essential for achieving the desired electro-optical properties in advanced display technologies.

Application
Selection Property
Validation Focus
Vapor phase heat transfer fluids
Low-odor, low-crystallization-point formulation
Thermal stability and fluidity at moderate climate temperatures
High-temperature solvent
High-boiling, non-polar, water-immiscible
Thermal stability and extraction efficiency
Li-ion battery electrolyte additive
Overcharge protection additive
Safety property benchmarking under overcharge conditions
Liquid crystal intermediate
Building block with positive dielectric anisotropy
Mesomorphic behavior and electro-optical tuning

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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